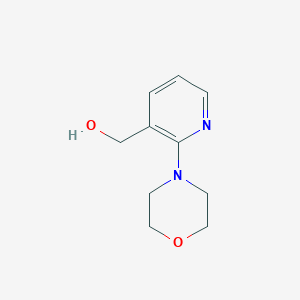

![molecular formula C7H8ClN3S B1596848 Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride CAS No. 830330-21-7](/img/structure/B1596848.png)

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride

Overview

Description

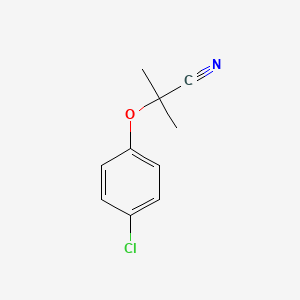

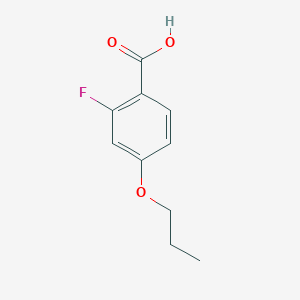

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C7H8ClN3S . It is a product offered by several chemical suppliers.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the structure of a newly synthesized compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The compound has a molecular weight of 201.676 Da and a monoisotopic mass of 201.012741 Da .Chemical Reactions Analysis

The reaction of related compounds with cyanating agents has been studied. For example, the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 165.22 g/mol, an XLogP3-AA of 0.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass is 165.03606841 g/mol, and its monoisotopic mass is also 165.03606841 g/mol . The topological polar surface area is 80 Ų, and it has a heavy atom count of 11 .Scientific Research Applications

Photovoltaic Applications

One notable application of related benzo[c][1,2,5]thiadiazol derivatives is in the field of organic solar cells (OSCs). A study by (Wu et al., 2009) synthesized a star-shaped molecule incorporating benzo[1,2,5]thiadiazole arms for OSCs. This molecule demonstrated a strong absorption in the visible wavelength range and showed potential as an organic photovoltaic material with a power conversion efficiency of 0.61%.

Molecular Aggregation and Solvent Effects

Research on molecular aggregation in derivatives of 1,3,4-thiadiazole, a close relative to benzo[c][1,2,5]thiadiazol, reveals how solvent and structural differences affect molecular interactions. Matwijczuk et al. (2016) investigated the fluorescence emission and circular dichroism spectra of these compounds, indicating that solvent and alkyl substituent structure significantly influence molecular aggregation (Matwijczuk et al., 2016).

Dye-Sensitized Solar Cells

The incorporation of electron-accepting benzo[c][1,2,5]thiadiazol derivatives in dye-sensitized solar cells (DSSCs) has been explored to improve photovoltaic performance. For instance, Yang et al. (2016) systematically studied the impact of different electron-acceptors linked to a diphenylamine-phenanthrocarbazole donor, revealing enhanced power conversion efficiency and stability in DSSCs (Yang et al., 2016).

Antifungal and Biological Activities

Compounds from the thiadiazole group, including those similar to benzo[c][1,2,5]thiadiazol, have been studied for their antifungal, antibacterial, and anticancer properties. For example, Chudzik et al. (2019) discussed the antifungal mechanism of a 1,3,4-thiadiazole derivative against Candida species, highlighting its potential as a therapeutic agent due to low toxicity to human cells (Chudzik et al., 2019).

Electronic and Electrochromic Materials

The benzo[c][1,2,5]thiadiazol framework has been utilized in the development of electronic and electrochromic materials. Ming et al. (2015) designed a donor-acceptor-type electrochromic polymer featuring thiadiazolo[3,4-c]pyridine, an analog of benzo[c][1,2,5]thiadiazol, demonstrating fast-switching capabilities and a lower bandgap, which is beneficial for electrochromic applications (Ming et al., 2015).

Mechanism of Action

Mode of Action

The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which is a powerful design motif for applications such as organic photovoltaics, fluorophores, and photocatalysts . The BTZ motif has received appreciable attention as a strongly electron-accepting moiety . The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

The BTZ motif, to which this compound belongs, has been researched for use in photovoltaics and as fluorescent sensors .

Result of Action

The compound, as part of the BTZ motif, has been extensively researched for use in photovoltaics or as fluorescent sensors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .

Properties

IUPAC Name |

2,1,3-benzothiadiazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULBYGUOYLBVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383580 | |

| Record name | 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830330-21-7 | |

| Record name | 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)